(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine
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Overview
Description
(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine: is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Pyrrolo[2,1-f][1,2,4]triazin-7-ylmethanamine: The synthesis typically starts with the bromination of pyrrolo[2,1-f][1,2,4]triazin-7-ylmethanamine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile.
Cyclization Reactions: The brominated intermediate can undergo cyclization reactions to form the desired (5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing to explore the potential of this compound as a therapeutic agent due to its unique structure and reactivity.
Industry:
Mechanism of Action
Comparison with Similar Compounds
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: This compound is structurally similar but contains a different functional group at the 4-position.
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanamine: This compound has an ethylamine group instead of a methanamine group.
Uniqueness:
Functional Group:
Properties
IUPAC Name |
(5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c8-6-1-5(2-9)12-7(6)3-10-4-11-12/h1,3-4H,2,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVVYLFEWBUSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C1Br)C=NC=N2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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